2-Vinylaniline

Vue d'ensemble

Description

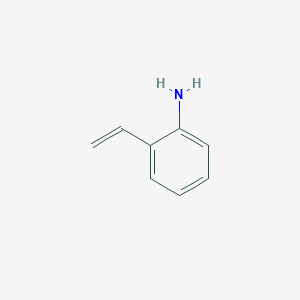

2-Vinylaniline, also known as 2-ethenylbenzenamine, is an organic compound with the molecular formula C8H9N. It is a derivative of aniline where the amino group is ortho to a vinyl group. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Vinylaniline can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of 2-bromostyrene with aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere at elevated temperatures.

Another method involves the copper-catalyzed coupling of 2-bromostyrene with aniline. This reaction uses a copper catalyst, a base such as sodium hydroxide, and is conducted at high temperatures.

Industrial Production Methods: Industrial production of this compound often employs the copper-catalyzed method due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

2-Vinylaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can lead to the formation of 2-ethylbenzenamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically use reagents like nitric acid, sulfuric acid, and halogens, respectively.

Major Products:

- Quinoline derivatives (oxidation)

- 2-Ethylbenzenamine (reduction)

- Various substituted anilines (substitution)

Applications De Recherche Scientifique

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

2-Vinylaniline is primarily used as a building block for the synthesis of nitrogen-containing heterocycles, such as indoles and quinolines. These compounds are significant in pharmaceutical chemistry due to their biological activities.

- Case Study: Indole Derivatives

A study demonstrated the synthesis of various indole derivatives from this compound through interrupted hydroaminomethylation reactions. The presence of electron-withdrawing groups influenced yield and selectivity towards indoline-2-ols or indoles, highlighting substituent effects on biological activity .

2. Biological Applications

This compound derivatives have shown potential in antiviral evaluations. Recent investigations assessed their activity against enteroviruses, revealing that specific structural modifications can enhance antiviral potency.

- Case Study: Antiviral Evaluation

Compounds derived from this compound were tested against EV71 and CVB3, indicating that structural modifications significantly impacted their effectiveness as antiviral agents.

Industrial Applications

1. Production of Dyes and Polymers

This compound is utilized in the production of various dyes and polymers due to its reactivity and ability to form stable intermediates. Its vinyl group allows for further functionalization, making it suitable for creating complex materials.

2. Agrochemicals

The compound serves as a precursor in the synthesis of agrochemicals, where its derivatives exhibit herbicidal and fungicidal properties.

Summary of Applications

The following table summarizes the applications of this compound across different fields:

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for heterocycles (e.g., indoles) |

| Medicinal Chemistry | Antiviral agents, biologically active compounds |

| Industrial Chemistry | Dyes, polymers, agrochemicals |

Mécanisme D'action

The mechanism of action of 2-vinylaniline and its derivatives involves their interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate the activity of these targets, leading to various biological effects. For example, this compound derivatives can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.

Comparaison Avec Des Composés Similaires

2-Vinylaniline can be compared with other similar compounds such as:

2-Aminostyrene: Similar to this compound but lacks the vinyl group ortho to the amino group. It has different reactivity and applications.

2-Vinylbenzenamine: Another name for this compound, highlighting its structural similarity to aniline with a vinyl group.

2-Styrenamine: Similar to this compound but with different substitution patterns on the benzene ring.

Uniqueness: this compound’s unique combination of an amino group and a vinyl group ortho to each other provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance.

Activité Biologique

2-Vinylaniline, a compound characterized by the presence of both a vinyl group and an aniline moiety, has garnered attention due to its diverse biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthetic applications, and potential therapeutic uses.

- Molecular Formula : CHN

- Molecular Weight : 135.17 g/mol

- Structure : The compound consists of a vinyl group (C=C) attached to an aniline (CHNH) structure, which contributes to its reactivity and potential biological interactions.

Enzyme Interaction

This compound has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. This interaction suggests that this compound may influence metabolic pathways in organisms, although specific mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive compounds. For example:

- Indoles : It can be transformed into N-aryl and N-sulfonyl indoles through copper-catalyzed reactions, demonstrating significant yields (up to 85%) under optimized conditions .

- Selenylindoles : The compound has also been utilized in the synthesis of 3-selenylindoles via organoselenium-promoted reactions, further expanding its utility in medicinal chemistry .

Case Study 1: Synthesis and Characterization of Indole Derivatives

In a study focused on synthesizing indole derivatives from this compound, researchers reported high conversion rates (up to 99%) when using various protecting groups during the reaction. The resulting indoles exhibited promising biological activities, including anti-inflammatory effects .

| Compound Type | Yield (%) | Biological Activity |

|---|---|---|

| N-aryl Indoles | 81-85 | Antimicrobial |

| N-sulfonyl Indoles | Moderate to Good | Anticancer properties |

| Selenylindoles | High | Potential anti-tumor effects |

Case Study 2: Photoredox-Catalyzed Reactions

Another study highlighted the use of photoredox catalysis involving this compound for synthesizing complex molecular architectures. This method demonstrated broad substrate scope and compatibility with various functional groups, indicating its potential for generating biologically relevant compounds .

Propriétés

IUPAC Name |

2-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-5-3-4-6-8(7)9/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURPPWHPIYBYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438449 | |

| Record name | 2-vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3867-18-3 | |

| Record name | 2-vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-vinylaniline?

A1: this compound serves as a versatile precursor for synthesizing various heterocycles, primarily indoles and quinolines. [1-29] These heterocycles are frequently found in natural products and pharmaceuticals, making this compound a valuable building block in medicinal chemistry.

Q2: How does the presence of both a vinyl group and aniline moiety in this compound influence its reactivity?

A2: The presence of both a vinyl group and an aniline moiety in this compound allows for diverse reactivity. The vinyl group can undergo electrophilic attack, radical reactions, and transition metal-catalyzed coupling reactions. [, , , , , , ] The aniline moiety can act as a directing group in metal-catalyzed reactions, participate in condensation reactions, or undergo oxidation to generate reactive intermediates. [, , , , ]

Q3: Can you provide specific examples of reactions where this compound is employed as a starting material?

A3: Certainly! Here are some examples:

- Synthesis of 2-aminoquinolines: 2-Vinylanilines react with isocyanides in the presence of a palladium catalyst and an oxidant to yield 2-aminoquinolines. [, ] This reaction efficiently forms new C(sp2)-C(sp2) and C(sp2)-N bonds in a single step.

- Indole synthesis via radical cyclization: 2-Vinylanilines can undergo radical cyclization reactions to form indoles. For example, a copper-catalyzed oxidative amination utilizing TEMPO as a cocatalyst and O2 as the oxidant has been reported. []

- Formation of cyclopentaquinolines: Palladium-catalyzed domino reactions of 2-vinylanilines with alkynes provide access to cyclopentaquinolines, a class of compounds with biological relevance. [] This transformation involves multiple bond formations and the construction of a quaternary carbon center.

Q4: Are there any metal-free synthetic approaches utilizing this compound?

A4: Yes, metal-free methodologies using this compound are also reported. One example involves the synthesis of C2-substituted indoles and quinolines from 2-vinylanilines and alkynoates through C-C bond cleavage. [] This strategy utilizes tandem Michael addition and cyclization reactions without requiring any metal catalyst.

Q5: What are the common reaction mechanisms involved in transformations of this compound?

A5: Reactions involving this compound often proceed through mechanisms such as electrophilic aromatic substitution, radical cyclization, transition metal-catalyzed coupling reactions, and pericyclic reactions like 6π electrocyclizations. [, , , , , ] The specific mechanism depends on the reaction conditions and the other reactants involved.

Q6: What roles can transition metals play in reactions with this compound?

A6: Transition metals like palladium, copper, and ruthenium are frequently used as catalysts in reactions involving this compound. [, , , , ] They facilitate various transformations, including C-H activation, oxidative coupling, and cyclization reactions, enabling the synthesis of complex molecular architectures.

Q7: How does the choice of catalyst influence the reaction outcome?

A7: The choice of catalyst significantly impacts the reaction pathway and product selectivity. For instance, using different palladium catalysts can lead to distinct products in the reaction of 2-vinylanilines with alkynes. [, , ] Similarly, copper catalysts have been shown to promote both oxidative amination and allylic amination pathways in the difunctionalization of alkenes with this compound derivatives. []

Q8: What is the molecular formula and molecular weight of this compound?

A8: The molecular formula of this compound is C8H9N, and its molecular weight is 119.16 g/mol.

Q9: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A9: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed for structural elucidation. [, , ] Infrared (IR) spectroscopy can also be helpful in identifying functional groups. [] X-ray diffraction analysis is valuable for determining the solid-state structures of crystalline derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.